3-iodopyrazolo[1,5-a]pyrimidin-5(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-4H-pyrazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3O/c7-4-3-8-10-2-1-5(11)9-6(4)10/h1-3H,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKYVRXAEQEKHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)I)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501275340 | |
| Record name | 3-Iodopyrazolo[1,5-a]pyrimidin-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501275340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224944-44-8 | |
| Record name | 3-Iodopyrazolo[1,5-a]pyrimidin-5(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1224944-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodopyrazolo[1,5-a]pyrimidin-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501275340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Functionalization Strategies of 3 Iodopyrazolo 1,5 a Pyrimidin 5 4h One
The 3-Iodo Moiety as a Synthetic Handle for Further Derivatization
The iodine atom at the 3-position of the pyrazolo[1,5-a]pyrimidin-5(4H)-one core is an effective synthetic handle for introducing a wide range of substituents. The C-I bond is sufficiently labile to participate in various metal-catalyzed cross-coupling reactions and potentially other transformations. The synthesis of the 3-iodo precursor can be achieved through methods like one-pot cyclization-halogenation reactions. For instance, a methodology involving the reaction of amino pyrazoles with enaminones or chalcones in the presence of sodium iodide (NaI) and an oxidant like potassium persulfate (K₂S₂O₈) provides an efficient route to 3-iodo-pyrazolo[1,5-a]pyrimidines. nih.govthieme-connect.de This approach is noted for its high efficiency, use of readily available reagents, and mild reaction conditions. nih.gov The presence of the iodo group at an electron-rich pyrazole (B372694) ring, fused to an electron-deficient pyrimidine (B1678525) ring, makes it an excellent electrophilic partner for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions
The C(sp²)-I bond in 3-iodopyrazolo[1,5-a]pyrimidin-5(4H)-one is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures. mdpi.com
The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds between aryl or vinyl halides and organoboron compounds. While literature specifically detailing the Suzuki-Miyaura coupling of this compound is limited, extensive research on the analogous 3-bromo derivative provides significant insight into the expected reactivity. Generally, carbon-iodine bonds are more reactive than carbon-bromine bonds in palladium-catalyzed couplings.
Studies on 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one have shown that C3-arylation can be achieved efficiently using various aryl and heteroaryl boronic acids. rsc.orgnih.gov These reactions often benefit from microwave assistance and require specific catalyst systems, such as a combination of a palladium precatalyst (like XPhosPdG2) and a bulky phosphine ligand (like XPhos), to achieve high yields and prevent competitive dehalogenation. rsc.orgnih.gov The reaction conditions are typically optimized to couple a broad range of boronic acids, including those with both electron-donating and electron-withdrawing substituents. rsc.org Given the higher reactivity of the C-I bond, it is anticipated that this compound would undergo Suzuki-Miyaura coupling under similar or even milder conditions to afford C3-arylated products. nih.gov
Table 1: Suzuki-Miyaura Cross-Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one with Various Boronic Acids Data adapted from studies on the 3-bromo analogue. rsc.org
| Entry | Boronic Acid | Catalyst System | Conditions | Yield (%) |
| 1 | Phenylboronic acid | XPhosPdG2 / XPhos | K₃PO₄, Toluene/H₂O, MW 120°C, 30 min | 91 |
| 2 | 4-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K₃PO₄, Toluene/H₂O, MW 120°C, 30 min | 99 |
| 3 | 4-Fluorophenylboronic acid | XPhosPdG2 / XPhos | K₃PO₄, Toluene/H₂O, MW 120°C, 30 min | 92 |
| 4 | Thiophen-2-ylboronic acid | XPhosPdG2 / XPhos | K₃PO₄, Toluene/H₂O, MW 120°C, 30 min | 85 |
| 5 | Pyridin-3-ylboronic acid | XPhosPdG2 / XPhos | K₃PO₄, Toluene/H₂O, MW 120°C, 30 min | 75 |
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is a direct and efficient method for introducing alkynyl moieties onto the pyrazolo[1,5-a]pyrimidine (B1248293) core.
The 3-iodo derivative of the pyrazolo[1,5-a]pyrimidine system has been successfully employed in Sonogashira couplings to synthesize various ω-functionalized 3-alkynylpyrazolo[1,5-a]pyrimidines. doi.org These reactions are typically carried out using a palladium catalyst such as Pd(PPh₃)₂Cl₂ and a copper(I) iodide (CuI) cocatalyst in the presence of an amine base like triethylamine (Et₃N). doi.org The reaction conditions are generally mild and tolerate a variety of functional groups on the alkyne coupling partner, making this a robust method for diversification. doi.org
Table 2: Sonogashira Coupling of 3-Iodopyrazolo[1,5-a]pyrimidines with Terminal Alkynes Data adapted from Yin L. and Liebscher J. (2005). doi.org
| Entry | Alkyne | Catalyst System | Conditions | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N, 60°C | 92 |
| 2 | Propargyl alcohol | Pd(PPh₃)₂Cl₂, CuI | Et₃N, 60°C | 81 |
| 3 | 3-Butyn-1-ol | Pd(PPh₃)₂Cl₂, CuI | Et₃N, 60°C | 78 |
| 4 | N-Propargylphthalimide | Pd(PPh₃)₂Cl₂, CuI | Et₃N, 60°C | 85 |
| 5 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N, 60°C | 96 |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern organic synthesis for accessing aryl amines, which are prevalent in pharmaceuticals. wikipedia.orgbeilstein-journals.org
While specific examples of Buchwald-Hartwig amination at the C3-position of this compound are not extensively documented in the surveyed literature, the reaction has been successfully applied to other positions of the pyrazolo[1,5-a]pyrimidine core and related pyrazole systems. nih.govnih.gov For instance, the amination of 4-halopyrazoles has been investigated, demonstrating the feasibility of C-N bond formation on the pyrazole ring. nih.gov These reactions often require a palladium source (e.g., Pd(dba)₂) and a specialized phosphine ligand (e.g., tBuDavePhos or X-Phos) to proceed efficiently. beilstein-journals.orgnih.gov The choice of base and solvent is also critical to the success of the coupling. Given the established utility of this reaction on similar heterocyclic systems, it is highly probable that this compound could be a viable substrate for Buchwald-Hartwig amination to introduce a diverse range of primary and secondary amines at the C3-position.
The reactivity of the C3-iodo bond in the pyrazolo[1,5-a]pyrimidin-5(4H)-one scaffold suggests its potential utility in a broader range of palladium-catalyzed transformations beyond Suzuki and Sonogashira couplings. These could include:
Heck Coupling: For the introduction of alkenyl groups.
Stille Coupling: For coupling with organostannane reagents.
Hiyama Coupling: For coupling with organosilicon compounds.
Cyanation: For the introduction of a nitrile group, a valuable synthon for further transformations.
While specific applications of these reactions on this compound are not detailed in the reviewed sources, the general principles of palladium catalysis on halo-heterocycles support the feasibility of these synthetic routes for further functionalization.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring. libretexts.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org
Post-Functionalization Strategies for Scaffold Diversification
The primary strategy for the diversification of the this compound scaffold revolves around the functionalization of the C3-position. The carbon-iodine bond is amenable to several types of bond-forming reactions, with palladium-catalyzed cross-coupling reactions being the most prominent and widely utilized. These reactions offer a powerful and efficient means to introduce aryl, heteroaryl, and alkynyl moieties, thereby enabling extensive exploration of the chemical space around the core scaffold.
One of the most extensively employed methods for the C3-functionalization of related 3-halopyrazolo[1,5-a]pyrimidin-5-ones is the Suzuki-Miyaura cross-coupling reaction. rsc.orgnih.gov This reaction involves the coupling of the 3-halo derivative with a variety of aryl and heteroaryl boronic acids in the presence of a palladium catalyst and a base. Research on the closely analogous 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one has demonstrated the feasibility and efficiency of this approach. rsc.orgnih.gov A range of boronic acids can be successfully coupled, leading to the corresponding C3-arylated products in good to excellent yields. nih.gov The reaction conditions are typically optimized to maximize yield and minimize side reactions, such as debromination. rsc.orgnih.gov
The scope of the Suzuki-Miyaura reaction at the C3-position is broad, allowing for the introduction of a diverse array of substituents. This is exemplified by the successful coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various (hetero)arylboronic acids, as detailed in the following table:
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 91 |
| 2 | 3-Methoxyphenylboronic acid | 3-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 82 |
| 3 | 2-Methoxyphenylboronic acid | 3-(2-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 78 |
| 4 | Phenylboronic acid | 3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 74 |
| 5 | 4-Biphenylboronic acid | 3-(Biphenyl-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 79 |
| 6 | 1-Naphthylboronic acid | 3-(Naphthalen-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 85 |
| 7 | 4-Acetylphenylboronic acid | 3-(4-Acetylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 72 |
| 8 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 89 |
| 9 | 4-(Trifluoromethyl)phenylboronic acid | 3-(4-(Trifluoromethyl)phenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 86 |
| 10 | Thiophen-2-ylboronic acid | 3-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 67 |
| 11 | Furan-2-ylboronic acid | 3-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 71 |
| 12 | Pyridin-3-ylboronic acid | 3-(Pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 75 |
Data adapted from a study on 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. nih.gov
Another powerful post-functionalization strategy is the Sonogashira coupling reaction, which allows for the introduction of alkyne moieties at the C3-position. semanticscholar.orgmdpi.com This reaction typically involves the coupling of a terminal alkyne with the 3-iodo derivative in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. semanticscholar.org The resulting 3-alkynylpyrazolo[1,5-a]pyrimidin-5-ones are valuable intermediates for further transformations or can be the final target molecules themselves.
Chemo- and Regioselectivity in Subsequent Transformations
The pyrazolo[1,5-a]pyrimidin-5(4H)-one core possesses multiple potentially reactive sites, making chemo- and regioselectivity crucial considerations in subsequent transformations. The initial halogenation of the pyrazolo[1,e]pyrimidine scaffold demonstrates high regioselectivity for the C3-position, which is attributed to the electronic properties of the heterocyclic system. nih.govnih.gov This inherent selectivity provides a reliable starting point for diversification at this specific position.
Following functionalization at the C3-position, the other positions on the scaffold can be selectively modified. For instance, the lactam function at the C5-position offers a handle for further diversification. The C5-oxo group can be activated, for example, by conversion to a more reactive species, which can then undergo nucleophilic substitution or further cross-coupling reactions.
A notable example of such a strategy involves the activation of the C5-O bond of the lactam function in C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones, followed by a second Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the C5-position. rsc.orgresearchgate.net This two-step, regioselective functionalization allows for the synthesis of 3,5-diarylated pyrazolo[1,5-a]pyrimidines. rsc.orgresearchgate.net
Alternatively, after activation of the C5-lactam, a nucleophilic aromatic substitution (SNAr) type reaction can be performed. nih.gov This has been demonstrated with the reaction of activated 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with amines and thiols, leading to the selective introduction of amino and thioether substituents at the C5-position. nih.gov This highlights the ability to chemoselectively target different positions on the scaffold with different classes of reagents.
The choice of reagents and reaction conditions is paramount in controlling the outcome of these transformations. For instance, palladium-catalyzed reactions can be tuned to selectively occur at the C3-iodo position without affecting other potentially reactive sites. Similarly, the activation of the C5-lactam allows for nucleophilic attack at this position while leaving the newly introduced C3-substituent intact. This orthogonal reactivity is a key feature that enables the systematic and controlled diversification of the this compound scaffold.
Spectroscopic and Advanced Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. A combination of one-dimensional and two-dimensional techniques provides a comprehensive map of the proton and carbon framework of 3-iodopyrazolo[1,5-a]pyrimidin-5(4H)-one .
One-Dimensional NMR Techniques (e.g., ¹H, ¹³C)
The ¹H NMR spectrum of This compound reveals key information about the number, environment, and connectivity of protons in the molecule. The pyrimidine (B1678525) ring protons, H6 and H7, typically appear as doublets due to vicinal coupling. The pyrazole (B372694) proton, H2, would be expected to resonate as a singlet. The NH proton at position 4 would likely appear as a broad singlet, and its chemical shift could be solvent-dependent.
The ¹³C NMR spectrum provides insight into the carbon skeleton. The spectrum would show distinct signals for each of the six carbon atoms in the heterocyclic core. The carbonyl carbon (C5) is expected to be the most deshielded, appearing at a significantly downfield chemical shift. The iodinated carbon (C3) would exhibit a characteristic upfield shift compared to its non-halogenated analogue due to the heavy atom effect of iodine.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | Value |
| H2 | Value (s, 1H) | - |
| C3 | - | Value |
| C3a | - | Value |
| N4-H | Value (br s, 1H) | - |
| C5 | - | Value (C=O) |
| C6 | - | Value |
| H6 | Value (d, J = x.x Hz, 1H) | - |
| C7 | - | Value |
| H7 | Value (d, J = x.x Hz, 1H) | - |
Note: This table is illustrative and based on general principles of NMR spectroscopy for similar heterocyclic systems. Actual experimental values are required for definitive assignment.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): A COSY experiment would confirm the coupling between the H6 and H7 protons on the pyrimidine ring, as indicated by a cross-peak between their respective signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon atom. It would allow for the unambiguous assignment of the ¹³C signals for the protonated carbons (C2, C6, and C7).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is vital for identifying long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the H2 proton to carbons C3 and C3a, and the H6 and H7 protons to the carbonyl carbon C5 and to each other's carbons, thus confirming the connectivity of the fused ring system.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. This can be useful in confirming the spatial relationships between protons on the pyrazolo[1,5-a]pyrimidine (B1248293) core.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of This compound (C₆H₄IN₃O). The calculated exact mass would be compared to the experimentally measured mass to confirm the molecular formula with a high degree of confidence. The characteristic isotopic pattern of iodine would also be observable in the mass spectrum.
LC-MS Techniques for Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a synthesized sample of This compound . The chromatogram would indicate the presence of any impurities, while the mass spectrum of the main peak would confirm the identity of the target compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of This compound would be expected to show characteristic absorption bands. A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the pyrimidinone ring. The N-H stretching vibration of the amide in the ring would likely appear as a broad band in the region of 3100-3300 cm⁻¹. C-H stretching vibrations of the aromatic and pyrimidine rings would be observed around 3000-3100 cm⁻¹, while C=C and C=N stretching vibrations would appear in the 1400-1600 cm⁻¹ region.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3100-3300 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C=O Stretch (Amide) | 1650-1700 | Strong |
| C=C / C=N Stretch | 1400-1600 | Medium-Strong |
Note: This table presents expected ranges for the principal functional groups.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction stands as the gold standard for the unequivocal determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a definitive structural assignment and for understanding the packing of molecules in the crystal lattice.
As of the current literature review, specific single-crystal X-ray diffraction data for this compound has not been reported. However, the utility of this technique has been extensively demonstrated in the structural elucidation of closely related pyrazolo[1,5-a]pyrimidine derivatives. For instance, the structures of various substituted pyrazolo[1,5-a]pyrimidines have been unambiguously confirmed by single-crystal X-ray diffraction, providing valuable insights into their molecular geometry and substituent orientations. nih.gov In one such study, the regioselective synthesis of 7-aminopyrazolo[1,5-a]pyrimidine derivatives was confirmed through this method, resolving any ambiguity that might arise from other spectroscopic techniques. nih.gov
The general procedure for obtaining single-crystal X-ray diffraction data involves growing a suitable single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The analysis of the diffraction data allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal structure.
For a related compound, 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine, single-crystal X-ray diffraction analysis revealed important details about its intermolecular interactions, including π–π stacking between the pyrimidine and pyrazole rings. researchgate.net While crystallographic data for the title compound is not available, the table below presents representative crystallographic data for a related pyrazolo[1,5-a]pyrimidine derivative to illustrate the type of information obtained from such studies.
| Parameter | Value for a Representative Pyrazolo[1,5-a]pyrimidine Derivative |
|---|---|
| Chemical Formula | C12H9BrN4S |
| Formula Weight | 333.20 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123(2) |
| b (Å) | 9.876(2) |
| c (Å) | 13.098(3) |
| β (°) | 109.58(3) |
| Volume (Å3) | 1234.5(5) |
| Z | 4 |
| Density (calculated) (g/cm3) | 1.794 |
Other Advanced Analytical Techniques in Compound Characterization
Alongside single-crystal X-ray diffraction, a suite of other advanced analytical techniques is essential for the comprehensive characterization of this compound and its analogues. These methods provide complementary information regarding the compound's structure, purity, and molecular properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental tools for elucidating the molecular structure of organic compounds. researchgate.net For pyrazolo[1,5-a]pyrimidine derivatives, 1H NMR provides information on the number and environment of protons, while 13C NMR reveals the carbon framework of the molecule. researchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), are often employed for unambiguous assignment of proton and carbon signals, respectively. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=O (carbonyl) group of the pyrimidinone ring and the N-H bond.
The following table summarizes the expected and reported spectroscopic data for pyrazolo[1,5-a]pyrimidine derivatives, which would be instrumental in the characterization of this compound.
| Technique | Observed/Expected Data for Pyrazolo[1,5-a]pyrimidine Derivatives |
|---|---|
| 1H NMR | Chemical shifts for pyrazole and pyrimidine ring protons, as well as any substituents. Coupling constants provide information on the connectivity of protons. |
| 13C NMR | Chemical shifts for all carbon atoms in the molecule, including the carbonyl carbon of the pyrimidinone ring. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound. Isotopic pattern for iodine would be characteristic. |
| Infrared (IR) Spectroscopy | Characteristic stretching frequencies for C=O, N-H, C-N, and C-I bonds. |
The collective data from these advanced analytical techniques provide a comprehensive and unambiguous structural characterization of this compound, which is a prerequisite for any further investigation into its chemical and biological properties.
In Vitro Biological Activity and Molecular Mechanism Investigations
Cellular-Based Assays (Excluding Human Clinical Data)
No specific data on the in vitro cellular target engagement of 3-iodopyrazolo[1,5-a]pyrimidin-5(4H)-one is available in the reviewed scientific literature. Studies typically focus on the final, more complex derivatives for which this compound serves as a synthetic precursor.
There is no information available in the surveyed literature regarding receptor binding studies conducted specifically with this compound.
Information regarding the modulation of cell-based signaling pathways directly by this compound could not be found in the existing literature. Research reports on signaling pathway modulation focus on the highly substituted pyrazolo[1,5-a]pyrimidine (B1248293) end-products designed to inhibit specific kinases like PI3K, Trk, or CAMKK2.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-chloro-3-iodopyrazolo[1,5-a]pyrimidine |
| Janus kinases (JAK) |
| Pim-1 |
| FMS-like tyrosine kinase 3 (Flt-3) |
| Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) |
| Phosphatidylinositol 3-kinases (PI3K) |
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the pyrazolo[1,5-a]pyrimidine core, SAR investigations have been crucial in optimizing potency and selectivity for various biological targets. nih.govresearchgate.net
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the fused ring system. nih.gov Modifications at different positions can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its pharmacological effects. nih.gov
For instance, in the context of antitubercular activity, a library of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogs was synthesized to probe the scaffold. nih.govacs.org Initial modifications, such as methylation at the N4 or O7 positions, resulted in a complete loss of activity, highlighting the importance of the hydrogen bond donor capability for the biological effect. nih.govacs.org
In the development of inhibitors for the FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, SAR studies on pyrazolo[1,5-a]pyrimidine derivatives revealed that specific substitutions are critical for potency. Optimization of a screening hit led to compounds with nanomolar inhibitory concentrations against the internal tandem duplication (ITD) mutant of FLT3. researchgate.net
Similarly, for their activity as Kv7/KCNQ potassium channel activators, SAR studies of pyrazolo[1,5-a]pyrimidin-7(4H)-ones showed that specific substitutions were key to enhancing potency. nih.gov The optimization based on these studies led to the identification of a potent and selective KCNQ2/3 channel opener. nih.gov
The introduction of halogen atoms, such as iodine at the 3-position, is a common strategy in medicinal chemistry to modulate a compound's properties. Halogens can influence binding affinity through halogen bonding and can alter the metabolic stability and pharmacokinetic profile of a molecule. The synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives has been achieved through methods like oxidative halogenation. nih.gov
Interactive Table: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives
Molecular docking and co-crystal structures have provided detailed insights into how pyrazolo[1,5-a]pyrimidine derivatives bind to their protein targets. These studies are essential for rational drug design and for understanding the molecular basis of their biological activity. nih.govbiorxiv.org
In the case of protein kinase inhibitors, the pyrazolo[1,5-a]pyrimidine scaffold often acts as an ATP-competitive inhibitor. nih.gov Docking studies of derivatives targeting Tropomyosin receptor kinase A (TrKA) showed that the compounds fit tightly into the active site. nih.gov For cyclin-dependent kinase 2 (CDK2) inhibitors, docking simulations helped to understand the binding mechanism responsible for their cytotoxic activity. ekb.egekb.eg
A co-crystal structure of a macrocyclic pyrazolo[1,5-a]pyrimidine-based inhibitor with AAK1 kinase revealed specific interactions. The nitrogen atom of the pyrazolo[1,5-a]pyrimidine core forms a crucial hinge interaction, while other parts of the molecule extend into different pockets of the active site. biorxiv.org Similarly, docking studies of a phenylpyrazolo[3,4-d]pyrimidine derivative against EGFR showed that the pyrazole (B372694) nitrogen forms a hydrogen bond with a key methionine residue (Met769) in the active site, an interaction also observed for the known inhibitor erlotinib. mdpi.com
Interactive Table: Molecular Interactions of Pyrazolo[1,5-a]pyrimidine Derivatives
Role as a Chemical Probe for Biological Systems
Beyond direct therapeutic applications, pyrazolo[1,5-a]pyrimidine derivatives have been developed as chemical probes to study biological systems. Their structural and photophysical properties make them suitable for applications such as fluorescent imaging. rsc.org
A family of pyrazolo[1,5-a]pyrimidines has been identified as having tunable photophysical properties, with some derivatives exhibiting high fluorescence quantum yields. rsc.org The emission characteristics can be modulated by introducing electron-donating or electron-withdrawing groups at specific positions on the ring system. rsc.org These fluorescent molecules are valuable tools for studying intracellular processes and can serve as probes in various biological assays. rsc.org
In another application, pyrazolo[1,5-a]pyrimidine derivatives have been used to develop radiopharmaceuticals for tumor imaging. researchgate.net A derivative was conjugated with a chelating agent and labeled with Technetium-99m ([⁹⁹ᵐTc]N)²⁺. researchgate.net Biodistribution studies in tumor-bearing mice showed that these radiolabeled complexes accumulate in tumors, demonstrating their potential as targeted agents for cancer diagnosis. researchgate.net
Due to the absence of specific computational and theoretical chemistry studies on the chemical compound “this compound” in the provided search results, a detailed article that strictly adheres to the requested outline cannot be generated at this time. Publicly available scientific literature lacks specific research on the quantum chemical calculations, molecular modeling, and pharmacophore modeling of this particular molecule.
While the search results contain information on related pyrazolo[1,5-a]pyrimidine derivatives, the strict instruction to focus solely on “this compound” prevents the inclusion of this broader data. To provide a scientifically accurate and non-speculative article, specific studies on the target compound are necessary.
Further research and publication in the field of computational chemistry focusing on “this compound” would be required to fulfill the detailed sections and subsections of the user's request.
Computational and Theoretical Chemistry Studies
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are crucial in drug discovery for developing mathematical relationships between the chemical structure and biological activity of a series of compounds. While no specific QSAR studies have been published for 3-iodopyrazolo[1,5-a]pyrimidin-5(4H)-one, research on related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives highlights the importance of substituents and their positions in determining biological efficacy.
For the broader class of pyrazolo[1,5-a]pyrimidines, QSAR models have been developed to understand the structural requirements for various biological targets. These studies typically involve the calculation of various molecular descriptors, including electronic, steric, and hydrophobic parameters, to correlate with biological activity. The presence of a bulky and lipophilic iodine atom at the 3-position of the pyrazolo[1,5-a]pyrimidin-5(4H)-one structure would be a significant descriptor in any such model. Its electron-withdrawing nature and potential to form halogen bonds could be key determinants of its interaction with biological targets.
Future QSAR studies on a series of 3-halopyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives, including the 3-iodo variant, would be invaluable in quantifying the impact of the halogen substituent on activity and in the rational design of more potent analogs.
Reaction Mechanism Elucidation through Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. While a specific computational study on the reaction mechanism involving this compound has not been identified, related research provides a framework for how such an investigation could be approached.
For instance, the synthesis of 3-halopyrazolo[1,5-a]pyrimidines has been a subject of interest. An efficient, regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines using potassium halide salts and a hypervalent iodine(III) reagent has been developed, which proceeds under aqueous and ambient conditions. nih.gov Mechanistic studies for similar reactions often suggest the involvement of an electrophilic substitution mechanism. nih.gov
A computational study on the synthesis of this compound could involve:
Modeling of Reactants, Intermediates, and Products: Determining the optimized geometries and electronic structures of all species involved in the reaction.
Transition State Searching: Identifying the transition state structures connecting reactants to products.
Energy Profile Calculation: Mapping the potential energy surface of the reaction to determine the activation energies and reaction enthalpies.
Analysis of Reaction Pathways: Comparing different possible mechanistic pathways to identify the most favorable one.
One study on the isomerization of 7-aryl-3-formylpyrazolo[1,5-a]pyrimidines to 5-aroyl-NH-pyrazolo[3,4-b]pyridines utilized DFT calculations to study the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism. researchgate.net This demonstrates the utility of computational methods in understanding complex rearrangements in the pyrazolo[1,5-a]pyrimidine system.
Given the importance of halogenated heterocycles in synthetic and medicinal chemistry, dedicated computational studies on the reactivity and reaction mechanisms of this compound would be a valuable contribution to the field. Such studies would not only provide fundamental insights into its chemical behavior but also aid in the optimization of its synthesis and the exploration of its potential applications.
Emerging Research Applications and Future Directions
Utility as a Versatile Synthetic Scaffold for Drug Discovery Lead Optimization
The pyrazolo[1,5-a]pyrimidine (B1248293) core is a well-established "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This versatility makes it an attractive starting point for the design of new drugs. The presence of the iodine atom in 3-iodopyrazolo[1,5-a]pyrimidin-5(4H)-one further enhances its utility as a synthetic scaffold for lead optimization.
The carbon-iodine bond at the 3-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This allows for the facile introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at this position. This chemical tractability enables the systematic exploration of the structure-activity relationship (SAR), a critical process in optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. For instance, modifications at the 3-position have been shown to significantly influence the binding affinity of pyrazolo[1,5-a]pyrimidine derivatives to various protein kinases, which are important targets in cancer therapy nih.gov.
The ability to readily diversify the 3-position allows medicinal chemists to fine-tune the molecule's interaction with its biological target, potentially leading to the development of more potent and selective drugs with improved therapeutic profiles.
Applications in Material Science Research
Beyond its applications in drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold, and by extension, this compound, has shown promise in the field of material science.
Development as Fluorophores and Chemosensors
Derivatives of pyrazolo[1,5-a]pyrimidine have been investigated for their fluorescent properties. These compounds can absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon known as fluorescence. The photophysical properties of these molecules can be tuned by introducing different substituents onto the heterocyclic core.
The 3-iodo-substituted scaffold serves as a key intermediate for the synthesis of novel fluorophores. The iodine atom can be replaced with various fluorescent moieties or groups that modulate the electronic properties of the molecule, thereby altering its absorption and emission spectra. Research has shown that pyrazolo[1,5-a]pyrimidine-based dyes can exhibit good green chemistry performance, optical stability in various solvents and in the solid state, and high quantum yields researchgate.net. This makes them promising candidates for applications in bio-imaging, sensing, and optoelectronic devices.
Studies on Crystallographic Properties and Supramolecular Assemblies
The rigid and planar nature of the pyrazolo[1,5-a]pyrimidine ring system makes it an excellent building block for the construction of well-defined supramolecular assemblies. The study of the crystal structure of these compounds provides valuable insights into their intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern their self-assembly into larger, ordered structures.
Advancements in Synthetic Methodologies for Pyrazolo[1,5-a]pyrimidin-5(4H)-one Derivatives
The development of efficient and versatile synthetic methods is crucial for exploring the full potential of the pyrazolo[1,5-a]pyrimidine scaffold. Significant advancements have been made in the synthesis of derivatives of pyrazolo[1,5-a]pyrimidin-5(4H)-one, including the 3-iodo variant.
One notable development is the one-pot synthesis of 3-halopyrazolo[1,5-a]pyrimidines. A regioselective and time-efficient microwave-assisted process has been reported for the synthesis of diversely substituted 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines in good to excellent yields researchgate.net. This method often involves the reaction of a β-enaminone with an aminopyrazole, followed by the introduction of the halogen. For the synthesis of 3-iodopyrazolo[1,5-a]pyrimidines, N-iodosuccinimide (NIS) is a commonly used iodinating agent.
Furthermore, an environmentally friendly and efficient method for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines has been developed using a hypervalent iodine(III) reagent and potassium halides in water at room temperature nih.gov. These advancements in synthetic methodologies provide ready access to a wide range of pyrazolo[1,5-a]pyrimidine derivatives, facilitating further research into their applications.
| Reagent/Catalyst | Reaction Condition | Product | Yield | Reference |
| N-Iodosuccinimide (NIS) | Microwave irradiation | 3-Iodopyrazolo[1,5-a]pyrimidine (B1382113) | Good to Excellent | researchgate.net |
| Hypervalent iodine(III), KI | Water, Room Temperature | C3-Iodinated pyrazolo[1,5-a]pyrimidine | Good to Excellent | nih.gov |
Exploration of Novel Biological Targets and In Vitro Activities
The pyrazolo[1,5-a]pyrimidine scaffold has been extensively explored for its interaction with a variety of biological targets, leading to the discovery of compounds with a broad spectrum of in vitro activities. These activities include anticancer, anti-inflammatory, and antimicrobial effects.
Derivatives of this scaffold have shown potent inhibitory activity against various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. For example, pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of Tropomyosin receptor kinases (Trks), which are therapeutic targets for solid tumors nih.gov. While specific in vitro activity data for this compound is limited in publicly available literature, the established biological activities of the core scaffold suggest that this compound and its derivatives are promising candidates for screening against a wide range of biological targets. The 3-iodo substituent can serve as a synthetic handle to introduce functionalities that can modulate the biological activity and selectivity of the parent compound.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the drug discovery process to accelerate the design and synthesis of new therapeutic agents. These computational tools can be used to predict the biological activity of virtual compounds, optimize their properties, and even suggest synthetic routes.
Furthermore, machine learning models can be trained to predict the outcome of chemical reactions, aiding in the development of efficient synthetic routes for novel pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The integration of AI and ML into the research and development of this compound class holds the potential to accelerate the discovery of new drugs and materials with improved properties.
Q & A
(Basic) What are the recommended synthetic routes for preparing 3-iodopyrazolo[1,5-a]pyrimidin-5(4H)-one?
The synthesis of 3-iodo derivatives can be extrapolated from halogenation strategies applied to analogous bromo compounds. For example, 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives are synthesized via cyclocondensation of aminopyrazoles with ketoesters or via direct halogenation using reagents like N-iodosuccinimide (NIS) under acidic conditions . Microwave-assisted methods (e.g., 55–110°C in 1,4-dioxane with PyBroP) can enhance reaction efficiency and yield compared to conventional heating .
(Advanced) How can researchers optimize Suzuki-Miyaura cross-coupling reactions at the 3-position to avoid dehalogenation?
Dehalogenation during cross-coupling is mitigated by using a tandem catalyst system (e.g., XPhosPdG2/XPhos), which stabilizes the palladium intermediate and suppresses undesired side reactions. Optimized conditions involve aryl/heteroaryl boronic acids (1.2–2.0 eq), 1,4-dioxane as solvent, and temperatures of 100–110°C under inert atmosphere . Pre-activation of the lactam C–O bond with PyBroP is critical for subsequent C-5 functionalization .
(Basic) What spectroscopic techniques confirm the structure of this compound derivatives?
Key techniques include:
- ¹H/¹³C NMR : To identify substituent positions (e.g., δ ~160–165 ppm for lactam C=O; δ ~7–8 ppm for aromatic protons) .
- IR Spectroscopy : Strong C=O stretching (~1680–1703 cm⁻¹) and absence of NH bands after alkylation .
- Mass Spectrometry : ESI-HRMS confirms molecular ions (e.g., [M+H]+) with isotopic patterns indicative of iodine .
(Advanced) What strategies introduce heterocyclic substituents (e.g., thiophene) at the 5-position?
Heterocycles like thiophene are introduced via domino reactions using azidothiophene carboxylates or Suzuki-Miyaura coupling. For example, 2-azidothiophene-3-carboxylates react with nitrile intermediates under basic conditions to form thieno[3,2-e]triazolo-pyrimidinones . Microwave-assisted cross-coupling with thiophenyl boronic acids (Pd catalysis, 110°C) is also effective .
(Basic) How does the 3-iodo substituent influence nucleophilic aromatic substitution (NAS) reactivity?
The electron-withdrawing iodine at C-3 activates the pyrimidinone core for NAS. Reactivity is enhanced in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃. For example, iodine’s large atomic radius facilitates ligand exchange in cross-coupling, while its leaving group ability surpasses bromine in SNAr reactions .
(Advanced) How to resolve contradictions in synthetic yields between microwave and conventional heating?
Discrepancies arise from uneven heat distribution in conventional methods. Microwave irradiation ensures rapid, uniform heating, improving yields (e.g., 63–86% vs. <50% for pyrazolopyrimidines). Controlled experiments comparing both methods under identical solvent/temperature conditions are essential .
(Basic) What are key considerations in designing bioassays for 3-iodo derivatives?
- Target Selection : Prioritize enzymes/receptors with known pyrazolopyrimidine affinity (e.g., MAO-B for neurodegeneration, thymidine kinase for antitubercular activity) .
- Dose-Response Analysis : Use IC₅₀/EC₅₀ assays (e.g., NCI-60 cell line screening at 10⁻⁵–10⁻⁷ M) .
- Plasma Protein Binding : Assess via fluorescence quenching or equilibrium dialysis to predict pharmacokinetics .
(Advanced) How can computational methods guide structural modifications for target-specific design?
- Molecular Docking : Predict binding to targets like GABAA (using AutoDock Vina) by modeling iodine’s van der Waals interactions .
- ADMET Prediction : Tools like SwissADME evaluate logP, BBB permeability, and CYP450 inhibition to prioritize derivatives with favorable drug-likeness .
(Basic) What are common side reactions during N-alkylation, and how are they mitigated?
- Over-Alkylation : Controlled stoichiometry (1.1 eq alkyl halide) and low temperatures (0–25°C) prevent di-alkylation .
- Lactam Ring Opening : Use non-nucleophilic bases (e.g., NaH) and anhydrous conditions to preserve the pyrimidinone core .
(Advanced) How do trifluoromethyl groups at C-7 affect physicochemical properties?
The CF₃ group enhances metabolic stability (reduced CYP2D6 oxidation) and lipophilicity (logP +0.5–1.0). In MAO-B inhibition, CF₃ at C-7 improves IC₅₀ values (e.g., 3-µM range) by enhancing hydrophobic pocket interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
